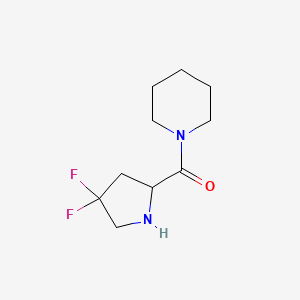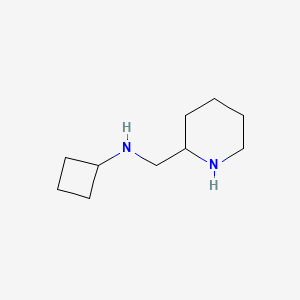
N-(piperidin-2-ylmethyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(piperidin-2-ylmethyl)cyclobutanamine is a compound that features a piperidine ring attached to a cyclobutanamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)cyclobutanamine typically involves the formation of the piperidine ring followed by its attachment to the cyclobutanamine moiety. One common method is the reductive amination of piperidine with cyclobutanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride . Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the cyclic amine .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various piperidine derivatives in good yields .
化学反应分析
Types of Reactions
N-(piperidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-2-ylmethyl)cyclobutanone, while reduction may produce N-(piperidin-2-ylmethyl)cyclobutanol.
科学研究应用
N-(piperidin-2-ylmethyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(piperidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Cyclobutanamine: A four-membered ring amine, used as a building block in organic synthesis.
N-(piperidin-2-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a cyclobutanamine moiety.
Uniqueness
N-(piperidin-2-ylmethyl)cyclobutanamine is unique due to its combination of a piperidine ring and a cyclobutanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
1248154-52-0 |
|---|---|
分子式 |
C10H20N2 |
分子量 |
168.28 g/mol |
IUPAC 名称 |
N-(piperidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H20N2/c1-2-7-11-10(4-1)8-12-9-5-3-6-9/h9-12H,1-8H2 |
InChI 键 |
YOHLISNGAAFDNS-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CNC2CCC2 |
规范 SMILES |
C1CCNC(C1)CNC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


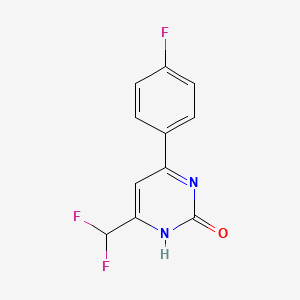
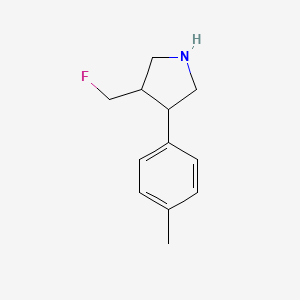
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
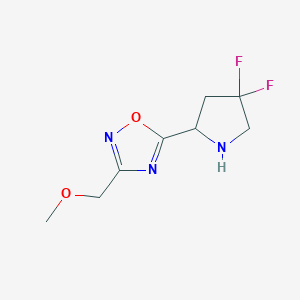




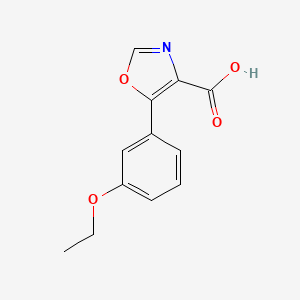
![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)
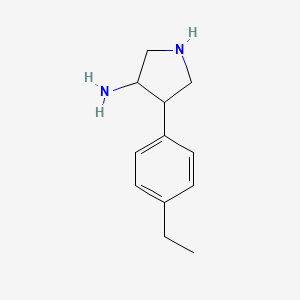
![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)
